3-(Pyrazin-2-yl)propanoic acid

Description

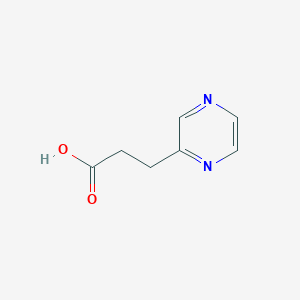

3-(Pyrazin-2-yl)propanoic acid (CAS 6705-34-6) is a heterocyclic carboxylic acid with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Its structure consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) linked to a propanoic acid moiety. The pyrazine ring contributes to its π-π stacking interactions and hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems .

Properties

IUPAC Name |

3-pyrazin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZBRIBNISBKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590781 | |

| Record name | 3-(Pyrazin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-34-6 | |

| Record name | 3-(Pyrazin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrazin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyrazine with propanoic acid under specific conditions. For instance, the compound can be synthesized by treating pyrazine with propanoic acid in the presence of a catalyst such as trifluoroacetic acid at room temperature for about an hour . The reaction yields this compound as a light yellow oil with a high purity of 98% .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step reactions. One such method includes the hydrogenation of pyrazine derivatives using sodium hydroxide and nickel as catalysts . Another method involves the use of aqueous sodium hypochlorite (NaClO) in a multi-step reaction process .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical reactions such as esterification and amidation. For example:

-

Esterification with methanol in the presence of H₂SO₄ yields methyl 3-(pyrazin-2-yl)propanoate .

-

Amidation with primary amines (e.g., ethylamine) under coupling agents like DCC produces corresponding amides .

Decarboxylation

Under thermal conditions (>200°C) or via oxidative decarboxylation using lead tetraacetate, the compound loses CO₂ to form 3-(pyrazin-2-yl)propane .

Condensation with Aldehydes

This compound reacts with aldehydes (e.g., formaldehyde) to form pyrazinone derivatives. For instance:

-

In acidic conditions, condensation yields 6-substituted 3-phenyl-pyrazin-2-ones .

-

Reaction with acetaldehyde produces 3-phenyl-6-ethyl-pyrazin-2-one (Fig. 1D) .

Cyclization to Fused Heterocycles

The pyrazine ring participates in cycloaddition reactions:

-

With hydrazines, it forms pyrazolo-triazolo-pyrazine derivatives under Rh catalysis (Fig. 2A) .

-

Reaction with nitriles generates 1,2,4-oxadiazole derivatives, such as 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid .

Electrophilic Aromatic Substitution

While pyrazine is less reactive toward electrophiles, directed metallation strategies enable functionalization:

-

Lithiation at the 3-position using LDA, followed by quenching with electrophiles (e.g., DMF), introduces formyl groups .

Nucleophilic Substitution

The nitrogen atoms in the pyrazine ring can act as nucleophiles:

-

Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms N-alkylated derivatives.

Coordination Chemistry

The pyrazine nitrogen atoms facilitate metal coordination:

-

Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions, characterized by UV-Vis and ESR spectroscopy .

-

Chelation enhances catalytic activity in oxidation reactions .

Oxidation

-

The propanoic acid side chain is resistant to oxidation, but the pyrazine ring can be oxidized to pyrazine N-oxide using mCPBA .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to piperazine, yielding 3-(piperazin-2-yl)propanoic acid .

Table 1: Key Reactions and Conditions

Table 2: Metal Complexation Data

| Metal Ion | Ligand Ratio | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 1:2 | 8.3 | Catalytic oxidation |

| Fe³⁺ | 1:1 | 6.7 | MRI contrast agents |

Scientific Research Applications

Chemical Properties and Structure

3-(Pyrazin-2-yl)propanoic acid has the molecular formula and a molecular weight of approximately 168.15 g/mol. The compound features a propanoic acid backbone attached to a pyrazine ring, which contributes to its unique chemical properties and biological activities. The presence of the pyrazine moiety is crucial for its interaction with biological targets.

Enzyme Inhibition and Receptor Interaction

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor interactions. Studies have shown that this compound can bind to specific enzymes, modulating their activity, which is essential for understanding its mechanism of action in therapeutic applications .

Case Study: Cancer Treatment

A notable case study highlighted the compound's potential in cancer therapy, where it was found to inhibit specific pathways involved in cell proliferation and apoptosis. This suggests that this compound could play a role in developing novel anti-cancer agents.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to new therapeutic strategies for conditions like rheumatoid arthritis and inflammatory bowel disease .

Toxicity and Safety Profile

While this compound shows promise in various applications, it is essential to consider its safety profile. The compound has been classified as harmful if swallowed and causes skin irritation, highlighting the need for careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic Acid

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Features: Replaces the pyrazine ring with pyridine and introduces an amino group at the β-position. The (R)-stereochemistry is critical for mimicking natural amino acids, making it a candidate for enzyme inhibition studies .

3-[5-(4-Fluorophenyl)furan-2-yl]propanoic Acid

- CAS : 23589-03-9

- Molecular Formula : C₁₃H₁₁FO₃

- Key Features: Incorporates a 4-fluorophenyl-substituted furan ring.

Functional Group Variations

3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)propanoic Acid

- Molecular Formula: C₆H₁₁NO₄S

- Molecular Weight : 193.22 g/mol

- Key Features: A thiazolidine ring with a sulfone group replaces the pyrazine. The sulfone group increases acidity (pKa ~1.5–2.5) and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to 3-(Pyrazin-2-yl)propanoic acid .

3-[5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl]propanoic Acid

- Molecular Formula : C₁₁H₁₄N₂O₄

- Key Features : Contains a methoxy-oxopropyl side chain on the pyrazine. The ester group introduces hydrolytic instability, which could be advantageous for prodrug design but may limit shelf-life .

Biological Activity

Overview

3-(Pyrazin-2-yl)propanoic acid, a pyrazine derivative with the molecular formula C7H8N2O2, has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, influencing cellular processes and signaling pathways. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is known to interact with several enzymes and proteins, particularly acetylcholinesterase, which plays a key role in neurotransmission. The binding of this compound to the active site of acetylcholinesterase inhibits its activity, leading to alterations in neurotransmitter levels and subsequent effects on neuronal communication .

Biochemical Pathways

Research indicates that this compound influences multiple biochemical pathways, potentially affecting gene expression and cellular metabolism. Its structural properties allow it to modulate signaling pathways related to cell proliferation and apoptosis, making it relevant for therapeutic applications in cancer and inflammatory diseases .

Enzyme Inhibition

One of the primary biological activities associated with this compound is its role as an enzyme inhibitor. Studies have shown that it can inhibit the activity of acetylcholinesterase, which is critical for regulating acetylcholine levels in the nervous system. This inhibition can lead to enhanced cholinergic signaling, which may have implications for treating neurodegenerative disorders .

Antimicrobial Properties

Emerging research suggests that compounds related to this compound exhibit antimicrobial properties. These effects may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes within microbial cells .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. This activity could be linked to its ability to modulate cytokine production and inhibit inflammatory pathways, making it a potential candidate for treating inflammatory conditions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Acetylcholinesterase Inhibition | Demonstrated that this compound significantly inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in neuronal cultures. |

| Study 2 : Antimicrobial Activity | Reported antimicrobial effects against several bacterial strains, suggesting potential use as an antibacterial agent. |

| Study 3 : Anti-inflammatory Mechanisms | Showed that treatment with this compound reduced pro-inflammatory cytokine levels in cultured macrophages. |

Q & A

Q. Basic

- pKa : ~4.6 (carboxylic acid), influencing solubility and ionization in biological buffers .

- LogP : ~1.2 (predicted), indicating moderate lipophilicity for membrane permeability.

- Solubility : >10 mg/mL in polar aprotic solvents (DMF, DMSO) but <1 mg/mL in water, necessitating buffered solutions for in vitro assays .

What computational approaches predict the β-oxidation pathway of this compound in mitochondrial targeting?

Advanced

Molecular docking with enoyl-CoA hydratase and DFT calculations assess binding affinity to mitochondrial enzymes. Retrosynthetic tools (e.g., Reaxys/Pistachio models) predict metabolic cleavage sites, while QSAR models optimize side-chain length for efficient β-oxidation .

Which analytical techniques quantify this compound in complex matrices?

Q. Basic

- HPLC-UV : C18 columns with mobile phases (0.1% TFA in acetonitrile/water) achieve baseline separation .

- LC-MS/MS : MRM transitions (e.g., m/z 179 → 135) enhance sensitivity in biological samples .

- Titrimetry : Non-aqueous titration with KOH validates purity in bulk synthesis .

How does pyrazine-ring substitution alter the electronic properties of this compound?

Advanced

Electron-withdrawing groups (e.g., -F, -NO₂) at the pyrazine 5-position lower the pKa of the carboxylic acid (ΔpKa ~0.3–0.5) via inductive effects, enhancing solubility in basic media. Conversely, electron-donating groups (e.g., -CH₃) increase logP, favoring blood-brain barrier penetration. Substituent effects are modeled using Hammett σ constants .

What derivatives of this compound are synthesized for receptor interaction studies?

Q. Basic

- Piperazinyl Derivatives : Synthesized via carbodiimide-mediated coupling for 5-HT₂ receptor binding .

- Thioether Analogues : Introduce methylimidazole-thiol groups via Michael addition for mitochondrial antioxidant prodrugs .

- Fluorinated Variants : Prepared using Ullmann coupling to enhance metabolic stability .

What in vitro models evaluate mitochondrial targeting of this compound prodrugs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.